molecular formula C7H8BrN B2678753 4-(1-Bromoethyl)pyridine CAS No. 754218-81-0

4-(1-Bromoethyl)pyridine

Cat. No.: B2678753
CAS No.: 754218-81-0
M. Wt: 186.052
InChI Key: SHGPTRHMCXOWFV-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromine atom is attached to the ethyl group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)pyridine can be synthesized through the bromination of 4-ethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using NBS or similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)pyridine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN2) where the bromine atom is replaced by various nucleophiles .

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Bromoethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)pyridine in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced. This intermediate can then undergo further transformations depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromoethyl group, which makes it more reactive in substitution reactions compared to its chloro analogs. This increased reactivity can be advantageous in various synthetic applications .

Properties

IUPAC Name

4-(1-bromoethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGPTRHMCXOWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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